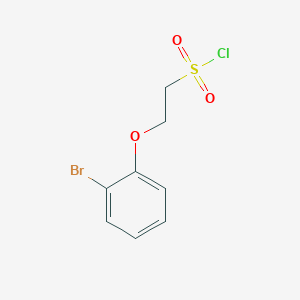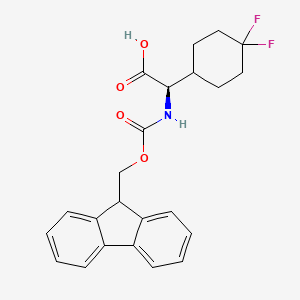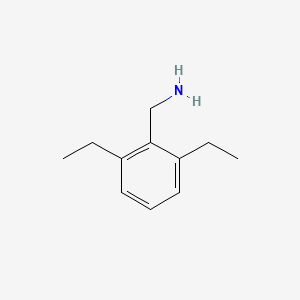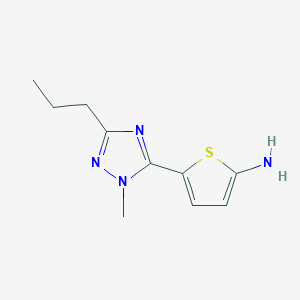![molecular formula C12H15N B13537136 (3-Phenylbicyclo[1.1.1]pentan-1-yl)methanamine](/img/structure/B13537136.png)
(3-Phenylbicyclo[1.1.1]pentan-1-yl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{3-phenylbicyclo[111]pentan-1-yl}methanamine is a compound that belongs to the bicyclo[111]pentane family This class of compounds is known for its unique three-dimensional structure, which imparts distinct chemical and physical properties The presence of a phenyl group attached to the bicyclo[11
Vorbereitungsmethoden
The synthesis of {3-phenylbicyclo[1.1.1]pentan-1-yl}methanamine can be achieved through several synthetic routes. One common method involves the homolytic aromatic alkylation of benzene. This metal-free process allows for the efficient formation of the desired product . Another approach involves the annulation of cyclopropenes with aminocyclopropanes, using either an organic or an iridium photoredox catalyst under blue LED irradiation . These methods provide good yields and are highly diastereoselective, making them suitable for industrial production.
Analyse Chemischer Reaktionen
{3-phenylbicyclo[1.1.1]pentan-1-yl}methanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other functional groups using appropriate reagents and conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
{3-phenylbicyclo[1.1.1]pentan-1-yl}methanamine has several scientific research applications:
Chemistry: It serves as a valuable building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a useful probe in biological studies, helping to elucidate molecular interactions and pathways.
Medicine: Its potential therapeutic properties are being explored in drug discovery and development, particularly for targeting specific molecular pathways.
Wirkmechanismus
The mechanism of action of {3-phenylbicyclo[1.1.1]pentan-1-yl}methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit or activate certain enzymes, affecting metabolic pathways and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
{3-phenylbicyclo[1.1.1]pentan-1-yl}methanamine can be compared with other similar compounds, such as:
{2,2-difluoro-3-phenylbicyclo[1.1.1]pentan-1-yl}methanamine: This compound has similar structural features but includes fluorine atoms, which can alter its reactivity and biological activity.
3-(pyrazin-2-yl)bicyclo[1.1.1]pentane-1-carboxylic acid: This compound is another bicyclo[1.1.1]pentane derivative with a different functional group, used in medicinal chemistry.
The uniqueness of {3-phenylbicyclo[11
Eigenschaften
Molekularformel |
C12H15N |
|---|---|
Molekulargewicht |
173.25 g/mol |
IUPAC-Name |
(3-phenyl-1-bicyclo[1.1.1]pentanyl)methanamine |
InChI |
InChI=1S/C12H15N/c13-9-11-6-12(7-11,8-11)10-4-2-1-3-5-10/h1-5H,6-9,13H2 |
InChI-Schlüssel |
QWLTZJNGTXAJMQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2(CC1(C2)C3=CC=CC=C3)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1R,5S,6R)-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B13537065.png)
![N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-N-(pyrrolidin-3-yl)acetamide hydrochloride](/img/structure/B13537071.png)
![Ethyl 2-oxo-2-(4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetate](/img/structure/B13537077.png)




![2-[4-Hydroxy-4-(trifluoromethyl)pyrrolidin-2-yl]acetic acid hydrochloride](/img/structure/B13537106.png)



![Methyl 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxylate](/img/structure/B13537137.png)

